molecular formula C10H13F2NO B1415884 4-(2,2-Difluoropropoxy)-2-methylaniline CAS No. 2144707-29-7

4-(2,2-Difluoropropoxy)-2-methylaniline

Cat. No. B1415884
CAS RN: 2144707-29-7
M. Wt: 201.21 g/mol
InChI Key: QBCKVQZCHRXATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a method for preparing high-purity 2,4’-difluorobenzophenone has been described, which uses fluorobenzoyl chloride and fluorobenzene as raw materials .

Scientific Research Applications

Macromolecular Binding and Metabolism

  • Study on Carcinogen 4-Chloro-2-Methylaniline : Research by Hill, Shih, and Struck (1979) examined the biochemical behavior of 4-chloro-2-methylaniline, a compound structurally similar to 4-(2,2-Difluoropropoxy)-2-methylaniline, finding that it binds extensively to proteins, DNA, and RNA in rat liver. This study has implications for understanding the molecular interactions and potential risks associated with similar compounds (Hill, Shih, & Struck, 1979).

Vibrational Analysis and Spectral Studies

  • Fourier Transform Infrared and FT-Raman Spectral Analysis : Arjunan and Mohan (2008) conducted a detailed analysis of 4-chloro-2-methylaniline using Fourier transform infrared (FTIR) and FT-Raman spectra. This type of analysis is crucial for understanding the molecular structure and behavior of similar compounds (Arjunan & Mohan, 2008).

Microsomal Metabolism

  • Study on Rat Liver Microsomal Metabolism : Boeren et al. (1992) investigated the metabolism of 2-halogenated 4-methylanilines in rat liver microsomes. Their research revealed various metabolic pathways and products, providing insights into the biotransformation of similar compounds (Boeren et al., 1992).

Safety and Hazards

The safety and hazards associated with “4-(2,2-Difluoropropoxy)-2-methylaniline” are not known. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, Material Safety Data Sheets (MSDS) are available .

Future Directions

The future directions for research on “4-(2,2-Difluoropropoxy)-2-methylaniline” could include further studies on its synthesis, properties, and potential applications. For instance, the construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene have been reported, which could open up new avenues for the research and development of amino acid drugs .

properties

IUPAC Name

4-(2,2-difluoropropoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-7-5-8(3-4-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCKVQZCHRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoropropoxy)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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